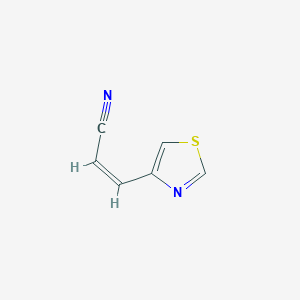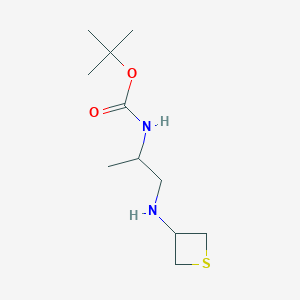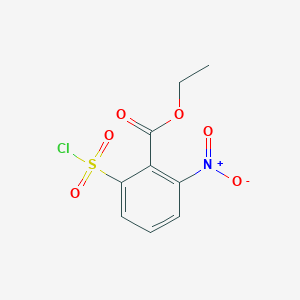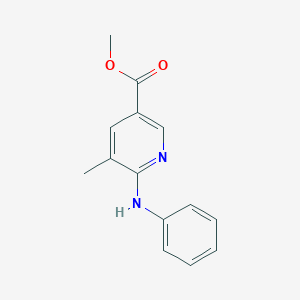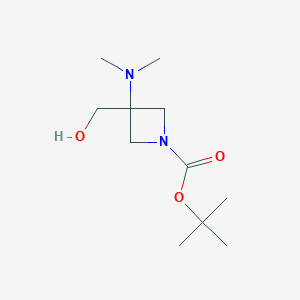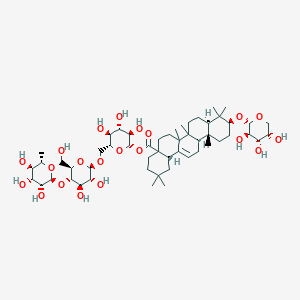
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is a heterocyclic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate typically involves the iodination of a quinoline precursor. One common method involves the reaction of 2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like DMF or DMSO.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
Substitution: Formation of 3-azido, 3-thiocyanato, or 3-methoxy derivatives.
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of 4-hydroxyquinoline derivatives.
Applications De Recherche Scientifique
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of dyes, pigments, and other materials.
Mécanisme D'action
The mechanism of action of Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may act as an inhibitor of topoisomerases, enzymes involved in DNA replication and repair. The iodine atom and the quinoline core play crucial roles in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 3-chloro-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Methyl 3-bromo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
- Methyl 3-fluoro-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate
Uniqueness
Methyl 3-iodo-2-methyl-4-oxo-1,4-dihydroquinoline-6-carboxylate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to biological targets.
Propriétés
Formule moléculaire |
C12H10INO3 |
|---|---|
Poids moléculaire |
343.12 g/mol |
Nom IUPAC |
methyl 3-iodo-2-methyl-4-oxo-1H-quinoline-6-carboxylate |
InChI |
InChI=1S/C12H10INO3/c1-6-10(13)11(15)8-5-7(12(16)17-2)3-4-9(8)14-6/h3-5H,1-2H3,(H,14,15) |
Clé InChI |
WFWTZIBGCZYTDW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)C2=C(N1)C=CC(=C2)C(=O)OC)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


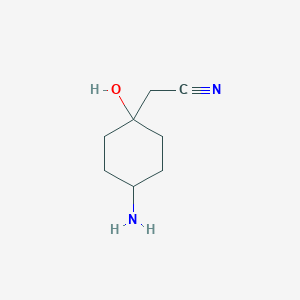
![tert-Butyl 7-methyl-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13014262.png)
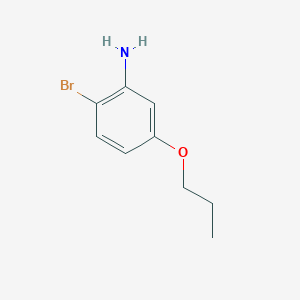
![7-(tert-Butoxycarbonyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[1,5-a]pyrido[4,3-d]pyrimidine-3-carboxylic acid](/img/structure/B13014281.png)
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13014285.png)

![2-(2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B13014292.png)
